4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride

Description

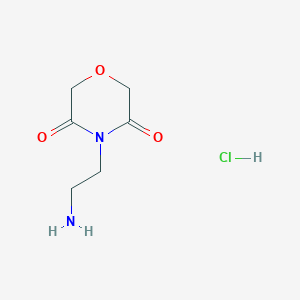

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is a morpholine derivative featuring a six-membered ring with two ketone groups (3,5-dione) and a 2-aminoethyl substituent. This compound is structurally characterized by its bicyclic framework, which combines the rigidity of the morpholine ring with the reactivity of the aminoethyl group.

Properties

IUPAC Name |

4-(2-aminoethyl)morpholine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c7-1-2-8-5(9)3-11-4-6(8)10;/h1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYGGBPKOASLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is the lysosome. This compound serves as an important lysosome-targeting group. Lysosomes are cellular organelles that contain acid hydrolase enzymes to break down waste materials and cellular debris. They are the sites where macromolecules, lipids, nucleic acids, and proteins are hydrolyzed into their basic building blocks, which are then recycled by the cell.

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride plays a crucial role in biochemical reactions, particularly as a lysosome-targeting group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells. Additionally, it is involved in the synthesis of DNA-targeting fluorescent probes and antimicrobial agents. The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes and facilitate specific biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of fluorescent probes that monitor pH changes in living cells, thereby impacting cellular processes related to pH regulation. The compound’s ability to target lysosomes also suggests its role in modulating lysosomal functions and related cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand and can form complexes with metal ions, such as nickel (II), to create stable compounds. These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Additionally, the compound’s structure allows it to participate in charge transfer and electron transfer processes, which are essential for its role in fluorescent probe synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced imaging capabilities and antimicrobial properties. At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in lysosome targeting also suggests its involvement in lysosomal degradation pathways, which are crucial for maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to target lysosomes indicates that it may be actively transported into these organelles, where it accumulates and exerts its effects. Understanding the transport mechanisms is essential for optimizing the compound’s use in biomedical applications.

Subcellular Localization

This compound is primarily localized within lysosomes, where it performs its biochemical functions. The compound’s structure includes targeting signals that direct it to specific compartments within the cell. Post-translational modifications may also play a role in its subcellular localization, ensuring that it reaches the appropriate organelles to exert its effects.

Biological Activity

4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound features a morpholine ring substituted with an aminoethyl group and two carbonyl groups. The synthesis typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions to yield the desired hydrochloride salt form.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined through agar diffusion methods, revealing that the compound effectively inhibits bacterial growth at concentrations as low as 1 mM .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in several cancer cell lines. For instance, one study reported that treatment with this compound led to a reduction in cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the modulation of apoptotic pathways, as evidenced by increased expression of pro-apoptotic proteins .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The morpholine moiety may facilitate binding to enzymes or receptors involved in critical cellular processes. For example, it has been suggested that the compound may inhibit certain kinases or proteases, thereby disrupting signaling pathways essential for cell survival and proliferation .

Case Studies

- Antibacterial Efficacy : A study published in 2019 evaluated the antibacterial activity of various derivatives of morpholine compounds, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .

- Cancer Cell Line Studies : In a series of experiments focusing on lung and breast cancer cell lines, researchers found that treatment with this compound resulted in significant apoptosis rates. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic processes .

Research Findings Summary Table

Scientific Research Applications

Biomedical Applications

1. Lysosome-Targeting Fluorescent Probes

One of the primary applications of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is in the synthesis of lysosome-targetable fluorescent probes. These probes are crucial for imaging hydrogen sulfide in living cells, providing insights into cellular processes and disease mechanisms. The compound serves as a key moiety that enhances the specificity of these probes towards lysosomes, enabling more accurate imaging in biological studies .

2. DNA Targeting

The compound is also utilized in developing fluorescent probes that target deoxyribonucleic acid (DNA). For instance, it has been conjugated with 1,8-naphthalimide to create probes that can selectively bind to DNA, facilitating studies on genetic material and its interactions within cellular environments. This application is particularly significant for understanding gene expression and regulation .

3. Antimicrobial Agents

this compound acts as a precursor in synthesizing various antimicrobial agents. Research has shown that derivatives of this compound exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics. This is particularly relevant in the context of rising antibiotic resistance globally .

Drug Development

1. Anticonvulsant and Antinociceptive Activities

Recent studies have explored the synthesis of hybrid compounds derived from this compound that demonstrate anticonvulsant and antinociceptive properties. These compounds have been evaluated for their effectiveness in treating conditions such as epilepsy and chronic pain, highlighting their therapeutic potential in neurology .

2. pH-Responsive Drug Delivery Systems

The compound has been integrated into pH-responsive lipid formulations designed for targeted drug delivery. These systems optimize the release of therapeutic agents at specific sites within the body, particularly in acidic environments typical of tumor tissues or infected areas. This application enhances drug efficacy while minimizing systemic side effects .

Material Science Applications

1. Synthesis of Novel Materials

In material science, this compound has been employed to synthesize novel materials with tailored properties. Its ability to form stable complexes with various metals makes it useful in creating materials for electronic applications or catalysis .

Case Studies

Comparison with Similar Compounds

Key Differences :

- Core Reactivity : The morpholine-3,5-dione backbone introduces ketone groups, which may enhance hydrogen-bonding interactions compared to the carboxamide group in piperidine analogs.

Morpholine and Thiomorpholine Derivatives

and list analogs such as 4-(2-aminoethyl)thiomorpholine (ASA2525) and 4-(2-aminoethyl)tetrahydropyran hydrochloride (ASA2524), which differ in heteroatom composition:

| Compound | Heteroatoms (Core) | Purity (%) | Physicochemical Properties |

|---|---|---|---|

| 4-(2-Aminoethyl)morpholine-3,5-dione HCl | O, N (dione) | N/A | Likely polar due to ketone groups |

| 4-(2-Aminoethyl)thiomorpholine (ASA2525) | S, N | 97 | Higher lipophilicity vs. morpholine |

| 4-(2-Aminoethyl)tetrahydropyran HCl (ASA2524) | O | 98 | Reduced ring strain vs. morpholine |

Functional Implications :

- Lipophilicity : Thiomorpholine derivatives (ASA2525) may exhibit better membrane permeability due to sulfur’s electron-donating effects.

- Stability: The dione groups in 4-(2-aminoethyl)morpholine-3,5-dione could confer susceptibility to nucleophilic attack, limiting its stability under basic conditions compared to tetrahydropyran analogs.

Dopamine Hydrochloride (Structural Analog)

describes dopamine hydrochloride (4-(2-aminoethyl)pyrocatechol hydrochloride), which shares the 2-aminoethyl motif but incorporates a catechol ring instead of morpholine:

| Property | 4-(2-Aminoethyl)morpholine-3,5-dione HCl | Dopamine HCl |

|---|---|---|

| Core Structure | Morpholine-3,5-dione | Catechol (benzenediol) |

| Solubility | Likely high in polar solvents | Freely soluble in water |

| Pharmacological Role | Underexplored | Cardiovascular agonist |

Contrast : Dopamine’s catechol group enables direct interaction with adrenergic receptors, whereas the morpholine-dione framework may target enzymes or receptors requiring ketone-mediated binding.

Preparation Methods

General Synthetic Strategy

The preparation of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride generally involves:

- The formation of a morpholinone or morpholine-dione core.

- Introduction of the 2-aminoethyl substituent.

- Formation of the hydrochloride salt for stability and isolation.

The synthesis often starts from 2-aminoethanol derivatives or related precursors, followed by cyclization and functional group transformations under controlled conditions.

Preparation via Reaction of 2-Anilinoethanol and Chloroacetyl Chloride

A closely related morpholinone derivative preparation (4-phenyl-3-morpholinone) provides insight into the methodology applicable to this compound:

- Step 1: 2-Anilinoethanol is dissolved in ethanol and water, heated to 38°C.

- Step 2: Chloroacetyl chloride and sodium hydroxide solution are added simultaneously over 60–80 minutes, maintaining the pH between 12 and 12.5 at 38–43°C.

- Step 3: After stirring, the mixture is cooled to 2°C, neutralized to pH 7.4 with aqueous ammonia, and treated with acetone to precipitate the product.

- Step 4: The product is isolated by filtration, washed with cold acetone, and dried under reduced pressure.

This process yields a morpholinone intermediate that can be further transformed into amino-substituted morpholinones via catalytic hydrogenation.

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Ethanol and water | Mixed solvent system |

| Temperature | 38–43°C during addition | Controlled to maintain pH |

| pH | 12–12.5 during reaction | Maintained by NaOH addition |

| Reagents | Chloroacetyl chloride, NaOH | Simultaneous addition |

| Isolation | Precipitation by acetone/water | Filtration and drying |

| Yield | ~70% | White solid |

| Melting Point | 152°C | Characteristic for purity |

Catalytic Hydrogenation for Amino Derivative Formation

- The nitro-substituted morpholinone intermediate (e.g., 4-(4-nitrophenyl)-3-morpholinone) is suspended in ethanol.

- Palladium on activated carbon (5%) is used as a catalyst.

- Hydrogenation is performed at 5 bar hydrogen pressure and 80°C for 1 hour.

- After completion, the catalyst is removed by filtration.

- The product crystallizes upon cooling to 0–10°C and is isolated by filtration and washing.

This method efficiently converts nitro groups to amino groups, yielding 4-(4-aminophenyl)-3-morpholinone with high purity.

Synthesis Involving 4-(2-Aminoethyl)morpholine as a Building Block

Another approach involves using 4-(2-aminoethyl)morpholine directly as a nucleophile in substitution reactions, for example:

- Reaction with hexachlorocyclotriphosphazene in the presence of triethylamine in tetrahydrofuran (THF).

- The amine abstracts a proton, facilitating chloride ion elimination and nucleophilic substitution.

- The product is purified by column chromatography.

- Characterization confirms substitution of chlorine atoms by morpholine moieties.

This method is relevant for preparing morpholine derivatives with aminoethyl side chains, which can be adapted for preparing the hydrochloride salt of 4-(2-aminoethyl)morpholine-3,5-dione.

Analytical Characterization and Purification

- Purification: Crystallization from acetone/water mixtures and column chromatography are common.

- Characterization: Confirmed by melting point, mass spectrometry (e.g., MALDI-TOF), FT-IR (notably N-H, C-H, P=N, C-O stretches), and NMR spectroscopy (1H, 13C, 31P for phosphazene derivatives).

- Yields: Moderate to good yields (~70%) are typical depending on the step and scale.

- Reaction Monitoring: TLC and pressure monitoring during hydrogenation ensure reaction completeness.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chloroacetyl chloride reaction | 2-Anilinoethanol, chloroacetyl chloride | pH 12–12.5, 38–43°C, NaOH base | Morpholinone intermediate | ~70 | Requires pH control and temperature management |

| Catalytic hydrogenation | Nitro-morpholinone, Pd/C catalyst | 5 bar H2, 80°C, ethanol solvent | Amino-morpholinone | High | Efficient nitro to amino conversion |

| Nucleophilic substitution | Hexachlorocyclotriphosphazene, 4-(2-aminoethyl)morpholine | THF, triethylamine base | Morpholine substituted phosphazene | Moderate | Purified by column chromatography |

| Reaction with quinones | 4-(2-Aminoethyl)morpholine, halogenated quinones | Methanol, room temp, 8–24 h | Quinone analogs | Moderate | TLC monitored, column chromatography purification |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization of morpholine derivatives and subsequent introduction of the aminoethyl group via nucleophilic substitution or reductive amination. Reaction efficiency can be optimized by controlling temperature (e.g., 60–80°C for cyclization), pH (neutral to slightly acidic conditions), and stoichiometry of reagents. Protecting groups (e.g., Boc for amines) may prevent side reactions. Post-synthesis, hydrochloride salt formation requires careful titration with HCl in anhydrous solvents. Characterization via NMR and mass spectrometry is critical to confirm intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times against reference standards. Impurity profiling can follow pharmacopeial guidelines, as seen in impurity analysis for structurally related compounds .

- Structural Confirmation : Employ - and -NMR to verify morpholine ring protons (δ 3.5–4.0 ppm) and amine protons (δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]).

Q. What are the critical parameters for ensuring reproducibility in synthesizing this hydrochloride salt?

- Methodological Answer : Key parameters include:

- Stoichiometry : Precise molar ratios of reactants (e.g., 1:1.2 for amine-to-acid chloride).

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility.

- Salt Formation : Use dry HCl gas or concentrated HCl in ethanol for controlled precipitation.

- Drying : Lyophilize under vacuum (≤0.1 mbar) to remove residual solvents.

Advanced Research Questions

Q. How can computational methods predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Tools like MarvinSketch or ACD/Labs calculate acid dissociation constants. For example, the amine group’s pKa (~9–10) influences solubility and salt stability.

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of the morpholine ring) at different pH levels. Compare with experimental stability studies using accelerated aging (40°C/75% RH for 3 months) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C).

- Compound Integrity : Verify purity (>98% via HPLC) and salt form (e.g., HCl vs. free base) using elemental analysis.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data outliers, considering variables like storage conditions (light exposure, humidity) .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer :

- Storage Conditions : Use amber glass vials at –20°C in desiccators (silica gel). Avoid repeated freeze-thaw cycles.

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or chelating agents (EDTA) to aqueous formulations.

- Monitoring : Conduct periodic stability testing via HPLC and thermal analysis (DSC/TGA) to detect amorphous-to-crystalline transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.